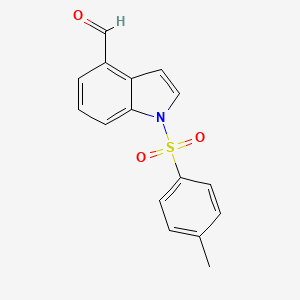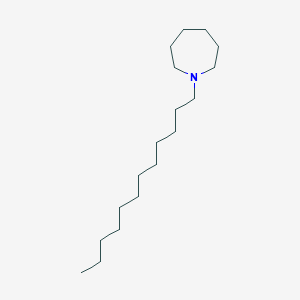![molecular formula C12H20N4O2 B8785739 tert-Butyl ((5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methyl)carbamate](/img/structure/B8785739.png)
tert-Butyl ((5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methyl)carbamate is a heterocyclic compound that features a tetrahydroimidazo[1,5-A]pyrazine core structure with a tert-butoxycarbonyl (Boc) protected aminomethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methyl)carbamate typically involves the following steps:
Formation of the tetrahydroimidazo[1,5-A]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors such as diamines and diketones.
Introduction of the Boc-protected aminomethyl group: This step involves the reaction of the tetrahydroimidazo[1,5-A]pyrazine core with Boc-protected aminomethyl reagents under suitable conditions, often using bases like triethylamine or catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl ((5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions to yield the free aminomethyl derivative.
Substitution Reactions: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Deprotected Aminomethyl Derivative: Resulting from Boc group removal.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Oxidized or Reduced Products: Depending on the specific oxidation or reduction reactions performed.
Aplicaciones Científicas De Investigación
tert-Butyl ((5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methyl)carbamate has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: Employed in the study of enzyme inhibitors, receptor ligands, and other biologically active molecules.
Chemical Biology: Utilized in the development of chemical probes for studying biological pathways and mechanisms.
Industrial Chemistry: Applied in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl ((5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methyl)carbamate depends on its specific application and the target it interacts with. Generally, the compound may act by:
Binding to Enzymes or Receptors: Modulating their activity through competitive or non-competitive inhibition.
Interacting with Biological Pathways: Affecting signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
3-(Aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine: The deprotected form of the compound.
Other Boc-Protected Amines: Compounds with similar Boc-protected amino groups but different core structures.
Tetrahydroimidazo[1,5-A]pyrazine Derivatives: Compounds with various substituents on the tetrahydroimidazo[1,5-A]pyrazine core.
Uniqueness: tert-Butyl ((5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methyl)carbamate is unique due to its specific combination of a Boc-protected aminomethyl group and the tetrahydroimidazo[1,5-A]pyrazine core. This combination imparts distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C12H20N4O2 |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
tert-butyl N-(5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-ylmethyl)carbamate |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)15-8-10-14-7-9-6-13-4-5-16(9)10/h7,13H,4-6,8H2,1-3H3,(H,15,17) |
Clave InChI |
OCCVAEOFLIFBIL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=NC=C2N1CCNC2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
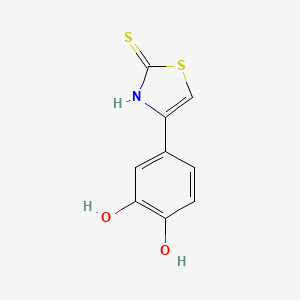
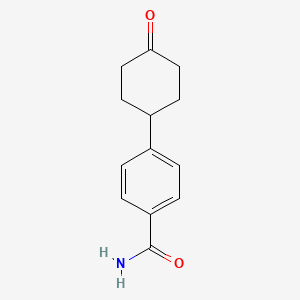
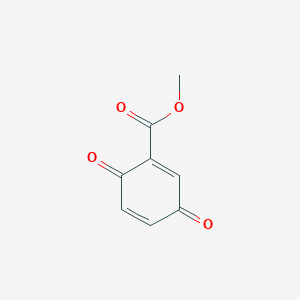
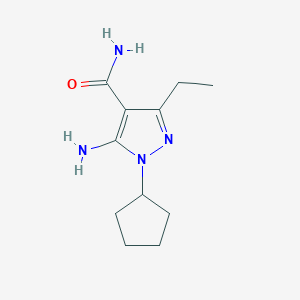
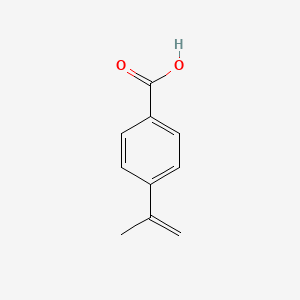
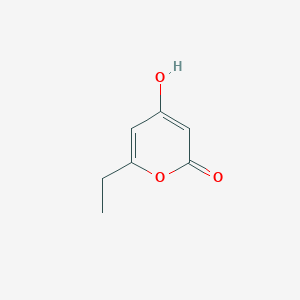
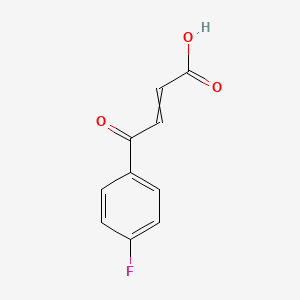
![6'-Chlorospiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B8785723.png)
![Thieno[2,3-d]pyrimidin-4-amine, N-(1-methylethyl)-](/img/structure/B8785729.png)
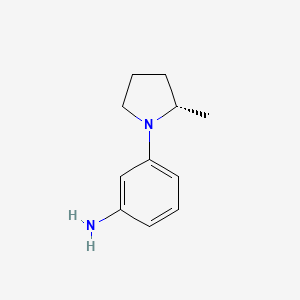
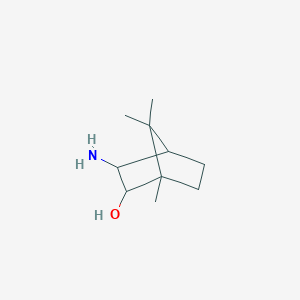
![4-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B8785748.png)
